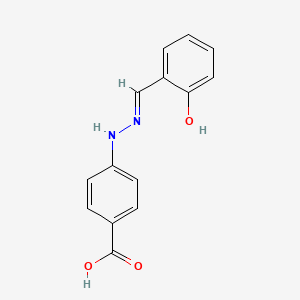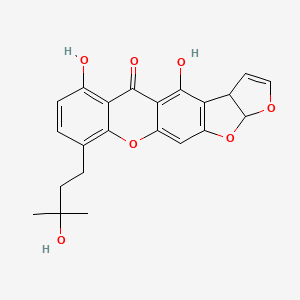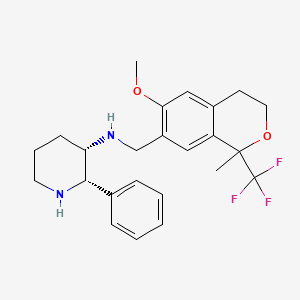![molecular formula C15H24N4O5 B12297398 1-[(2r)-6-Amino-2-(l-threonylamino)hex-4-ynoyl]-l-proline CAS No. 92837-05-3](/img/structure/B12297398.png)
1-[(2r)-6-Amino-2-(l-threonylamino)hex-4-ynoyl]-l-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2R)-6-Amino-2-(L-threonylamino)hex-4-ynoyl]-L-proline is a complex organic compound with the molecular formula C15H24N4O5. This compound is notable for its unique structure, which includes an amino group, a threonylamino group, and a hex-4-ynoyl group attached to a proline backbone.
Vorbereitungsmethoden
The synthesis of 1-[(2R)-6-Amino-2-(L-threonylamino)hex-4-ynoyl]-L-proline involves several steps. The synthetic route typically starts with the protection of the amino and carboxyl groups of L-proline. The next step involves the introduction of the hex-4-ynoyl group through an acylation reaction. The threonylamino group is then added via a coupling reaction using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The final step involves deprotection to yield the desired compound .
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. These methods often include the use of automated synthesizers and continuous flow reactors to enhance efficiency and yield .
Analyse Chemischer Reaktionen
1-[(2R)-6-Amino-2-(L-threonylamino)hex-4-ynoyl]-L-proline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions .
Wissenschaftliche Forschungsanwendungen
1-[(2R)-6-Amino-2-(L-threonylamino)hex-4-ynoyl]-L-proline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential role in enzyme inhibition and protein-protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical reactions.
Wirkmechanismus
The mechanism of action of 1-[(2R)-6-Amino-2-(L-threonylamino)hex-4-ynoyl]-L-proline involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity by blocking the active site or altering the enzyme’s conformation. This compound may also interact with cellular receptors and signaling pathways, modulating various biological processes .
Vergleich Mit ähnlichen Verbindungen
1-[(2R)-6-Amino-2-(L-Threonyl-amino)hex-4-ynoyl]-L-Prolin kann mit ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
1-[(2R)-6-Amino-2-(L-Alanyl-amino)hex-4-ynoyl]-L-Prolin: Diese Verbindung hat eine Alanyl-aminogruppe anstelle einer Threonyl-aminogruppe, was zu unterschiedlichen biologischen Aktivitäten und chemischen Eigenschaften führen kann.
1-[(2R)-6-Amino-2-(L-Ser-yl-amino)hex-4-ynoyl]-L-Prolin: Das Vorhandensein einer Ser-ylgruppe kann die Löslichkeit und Reaktivität der Verbindung beeinflussen.
1-[(2R)-6-Amino-2-(L-Val-yl-amino)hex-4-ynoyl]-L-Prolin: Die Val-yl-gruppe kann im Vergleich zur Threonyl-aminogruppe unterschiedliche sterische und elektronische Effekte vermitteln.
Eigenschaften
CAS-Nummer |
92837-05-3 |
|---|---|
Molekularformel |
C15H24N4O5 |
Molekulargewicht |
340.37 g/mol |
IUPAC-Name |
(2S)-1-[(2R)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hex-4-ynoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H24N4O5/c1-9(20)12(17)13(21)18-10(5-2-3-7-16)14(22)19-8-4-6-11(19)15(23)24/h9-12,20H,4-8,16-17H2,1H3,(H,18,21)(H,23,24)/t9-,10-,11+,12+/m1/s1 |
InChI-Schlüssel |
ANXYVYKBGQLINJ-WYUUTHIRSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@H](CC#CCN)C(=O)N1CCC[C@H]1C(=O)O)N)O |
Kanonische SMILES |
CC(C(C(=O)NC(CC#CCN)C(=O)N1CCCC1C(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[[4-[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide](/img/structure/B12297329.png)
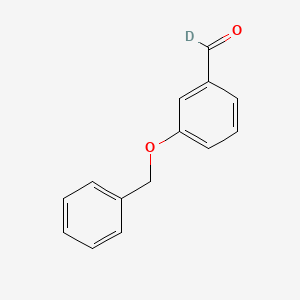
![3-Oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl 3-acetyloxy-2-phenylpropanoate](/img/structure/B12297337.png)

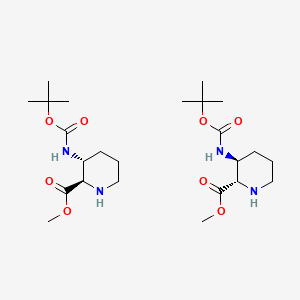
![6alpha-[(R)-2-[2-[(Imino-4-pyridylmethyl)amino]acetylamino]-2-phenylacetylamino]penicillanic acid sodium salt](/img/structure/B12297353.png)
![12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-one](/img/structure/B12297360.png)
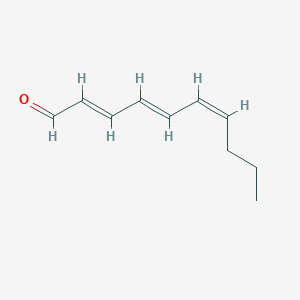
![(S)-phosphoric acid mono-{2-octadec-9-enoylamino-3-[4-(pyridin-2-ylmethoxy)-phenyl]-propyl} ester (ammonium salt)](/img/structure/B12297373.png)
